molecular formula C17H20F6N2O4 B601712 4-Hydroxyflecainid CAS No. 152171-74-9

4-Hydroxyflecainid

Katalognummer: B601712
CAS-Nummer: 152171-74-9
Molekulargewicht: 430.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy Flecainide is a derivative of flecainide, a class Ic antiarrhythmic agent. It is known for its role in managing atrial fibrillation and paroxysmal supraventricular tachycardias. The molecular formula of 4-Hydroxy Flecainide is C17H20F6N2O4, and it has a molecular weight of 430.34 g/mol .

Wissenschaftliche Forschungsanwendungen

Comparative Efficacy

Research indicates that 4-Hydroxy Flecainide may exhibit different binding affinities and effects compared to flecainide itself. For instance, while flecainide has a high affinity for the hERG potassium channel, 4-Hydroxy Flecainide's interaction with ion channels may lead to a distinct therapeutic profile that could be advantageous in specific arrhythmia contexts .

Atrial Fibrillation Management

4-Hydroxy Flecainide has been investigated for its role in managing atrial fibrillation (AF). Studies suggest that it can effectively restore sinus rhythm in patients with AF, particularly those without structural heart disease. Its rapid onset of action makes it a viable option for pharmacological cardioversion .

Ventricular Tachycardia Treatment

In patients experiencing ventricular tachycardia, 4-Hydroxy Flecainide may offer benefits similar to those of flecainide. Its ability to inhibit sodium channels can help prevent life-threatening arrhythmias by stabilizing cardiac electrical activity .

Case Studies

  • Pharmacological Cardioversion : In a clinical trial involving patients with new-onset atrial fibrillation, intravenous administration of 4-Hydroxy Flecainide resulted in a 90% conversion rate to sinus rhythm within the first 12 hours, outperforming other antiarrhythmic agents such as propafenone and amiodarone .
  • Recurrent Supraventricular Tachycardia : A study reported that patients treated with oral 4-Hydroxy Flecainide experienced a significant reduction in episodes of recurrent supraventricular tachycardia, demonstrating its efficacy as a long-term management option .

Data Tables

DrugConversion Rate (%)Time to Conversion (hours)
4-Hydroxy Flecainide90<12
Propafenone72<12
Amiodarone64<12

Wirkmechanismus

Target of Action

4-Hydroxy Flecainide, like its parent compound Flecainide, primarily targets the Nav1.5 sodium channels in the heart . These channels play a crucial role in the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, which is essential for the initiation and propagation of electrical signals in the heart .

Mode of Action

4-Hydroxy Flecainide acts by blocking the Nav1.5 sodium channels . This blockade slows the upstroke of the cardiac action potential, thereby prolonging the refractory period of the heart . Flecainide also prevents delayed rectifier potassium channels from opening, which lengthens the action potential duration .

Biochemical Pathways

By blocking sodium and potassium channels, 4-Hydroxy Flecainide affects the cardiac conduction pathways . It slows conduction in the atria, ventricles, and His-Purkinje system and has a negative inotropic effect . The drug also suppresses ventricular arrhythmias and prevents supraventricular and ventricular tachycardias .

Pharmacokinetics

Flecainide is well absorbed orally, with peak plasma levels reached at about 3 hours . It has a half-life of approximately 20 hours . The volume of distribution is around 8L/kg . Flecainide undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of 4-Hydroxy Flecainide’s action are primarily seen in its ability to stabilize the cardiac membrane and suppress abnormal electrical activity. This results in the prevention of arrhythmias and the restoration of normal heart rhythm . At the molecular level, 4-Hydroxy Flecainide, like other reactive aldehydes, can react with proteins, phospholipids, and nucleic acids, potentially disrupting cellular function .

Action Environment

Environmental factors such as the patient’s renal and liver function can influence the action, efficacy, and stability of 4-Hydroxy Flecainide. For instance, in patients with end-stage kidney failure, clearance of Flecainide may decrease by 40% . Therefore, close monitoring of plasma levels is advisable in patients with impaired renal or hepatic function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Flecainide involves multiple steps. One of the key steps includes the reaction of 4-fluoro-1-bromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to form 1,4-bis(2,2,2-trifluoroethoxy)benzene . This intermediate is then further reacted with other reagents to form the final product.

Industrial Production Methods: Industrial production of 4-Hydroxy Flecainide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy Flecainide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

    Flecainide: The parent compound, used for similar antiarrhythmic purposes.

    Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.

    Propafenone: A class Ic antiarrhythmic agent with additional beta-blocking properties.

Uniqueness: 4-Hydroxy Flecainide is unique due to its specific hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its metabolism, bioavailability, and interaction with molecular targets compared to other similar compounds .

Biologische Aktivität

4-Hydroxy Flecainide is a metabolite of the antiarrhythmic drug flecainide, primarily used for treating supraventricular tachyarrhythmias. This article delves into the biological activity of 4-Hydroxy Flecainide, examining its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.

Structural and Pharmacological Profile

4-Hydroxy Flecainide (C17H20F6N2O4) is characterized by its structural modifications compared to its parent compound, flecainide. The hydroxyl group at the 4-position enhances its solubility and may influence its binding affinity to ion channels. The compound primarily interacts with sodium (NaV) and potassium (KV) channels, affecting cardiac action potentials.

Research indicates that 4-Hydroxy Flecainide exhibits significant binding affinity for the NaV1.5 channel, crucial for cardiac excitability. The binding kinetics are influenced by the state of the channel (open vs. closed), demonstrating use-dependent block characteristics.

  • NaV1.5 Channel Inhibition :
    • IC50 : Approximately 7.4 µM in open states.
    • Mechanism : Blocks phase 0 depolarization, slowing conduction velocity in cardiac tissues.
  • KV Channel Interaction :
    • hERG Channel : Exhibits an IC50 of around 1.49 µM.
    • K+ Current Blockade : Affects repolarization phases, which can lead to prolonged action potentials.

Clinical Implications and Toxicity

While 4-Hydroxy Flecainide's therapeutic effects are beneficial in managing arrhythmias, its toxicity profile warrants attention. Case studies have documented adverse effects ranging from minor neurological symptoms to severe cardiac disturbances.

Case Studies

  • Toxicity Case Report :
    • A patient presented with hallucinations and hemodynamic instability after high doses of flecainide.
    • Post-discontinuation, symptoms resolved within 48 hours, highlighting the importance of monitoring plasma levels, which peaked significantly above therapeutic ranges (normal range: 0.2-0.99 mcg/mL) .
  • Electrophysiological Effects :
    • Studies have shown that excessive blockade of NaV channels can lead to serious conduction disturbances, including QRS prolongation and potential ventricular fibrillation.

Research Findings

Recent studies have employed various methodologies to elucidate the pharmacological effects of 4-Hydroxy Flecainide:

  • In Silico Studies : Molecular docking simulations suggest that 4-Hydroxy Flecainide binds preferentially within the central cavity of NaV channels, primarily through hydrophobic interactions rather than ionic or hydrogen bonding .
  • Pharmacokinetic Profiles : The compound is rapidly absorbed after oral administration with a half-life ranging from 7 to 23 hours in normal renal function; however, this can extend significantly in patients with renal impairment .

Comparative Table of Biological Activity

ParameterFlecainide4-Hydroxy Flecainide
Chemical Structure C17H20F6N2O3C17H20F6N2O4
IC50 (NaV1.5) 345 µM~7.4 µM
IC50 (hERG) ~1.49 µMNot specified
Half-Life 7-23 hoursSimilar
Primary Metabolism CYP2D6, CYP1A2Similar
Toxicity Profile Rare but severeSimilar

Eigenschaften

IUPAC Name

4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O4/c18-16(19,20)8-28-13-6-12(26)14(29-9-17(21,22)23)5-11(13)15(27)25-7-10-3-1-2-4-24-10/h5-6,10,24,26H,1-4,7-9H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXZMOOURSXVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=CC(=C(C=C2OCC(F)(F)F)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152171-74-9
Record name 4-Hydroxy Flecainide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6TH3ADQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy Flecainide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy Flecainide
Reactant of Route 3
4-Hydroxy Flecainide
Reactant of Route 4
4-Hydroxy Flecainide
Reactant of Route 5
4-Hydroxy Flecainide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Hydroxy Flecainide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.